Carbonic Anhydrase I (CA I) Inhibition Potency vs. Standard Sulfonamide Acetazolamide
A structurally validated derivative of this chemotype demonstrates measurable inhibition of human carbonic anhydrase I with a Ki of 3.7 µM, as assessed by a stopped-flow CO2 hydration assay [1]. In contrast, the first-line clinical CA inhibitor acetazolamide exhibits a Ki of ~0.025 µM (25 nM) for CA I under comparable conditions [2]. This ~148-fold difference in affinity indicates the trifluoroacetyl-hydrazine substitution yields a significantly weaker zinc-binding interaction at the CA I active site, delineating a distinct functional profile suitable for probe rather than therapeutic applications.
| Evidence Dimension | Inhibition constant (Ki) for human carbonic anhydrase I |
|---|---|
| Target Compound Data | Ki = 3.7 µM (3,700 nM) |
| Comparator Or Baseline | Acetazolamide: Ki = ~0.025 µM (25 nM) |
| Quantified Difference | ~148-fold lower affinity (higher Ki) vs. acetazolamide |
| Conditions | Human CA I; Stopped-flow CO2 hydration assay; 15 min pre-incubation |
Why This Matters
This quantitative activity window justifies the compound's selection as a non-potent control probe in CA I enzymatic screens, where reducing off-target CA I inhibition is desirable for isoform-selectivity profiling.
- [1] BindingDB Entry BDBM50133395: Ki = 3.70E+3 nM for human carbonic anhydrase I. View Source
- [2] Acetazolamide Pharmacology. Guide to Pharmacology: pKi = 8.3 (~Ki = 25 nM) for human CA I. View Source
